molecular formula C13H20N2O B1531710 (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol CAS No. 2098030-64-7

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol

Cat. No.: B1531710
CAS No.: 2098030-64-7
M. Wt: 220.31 g/mol
InChI Key: FWCOBNPVVOGNSG-UHFFFAOYSA-N
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Description

The compound “(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered heterocyclic ring with nitrogen, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular formula of a similar compound, “(4-Dimethylamino-phenyl)-pyrrolidin-1-yl-methanone”, is C13H18N2O, with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .


Chemical Reactions Analysis

Pyrrolidine derivatives, such as 4-(Dimethylamino)pyridine, have been found to be highly versatile nucleophilic catalysts for various reactions including acylation reactions, esterifications, and various organic transformations .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Enantioselective Catalysis : A study by Munck et al. (2017) demonstrates the use of a prolinol derived ligand for the enantioselective addition of terminal alkynes to cyclic imines, resulting in chiral propargylic sulfamidates with high yields and excellent enantioselectivities under mild conditions (L. D. Munck et al., 2017).
  • Acylation of Alcohols : Liu et al. (2014) described the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions, providing a sustainable approach to functionalizing alcohols (Zhihui Liu et al., 2014).

Materials Science and Polymers

  • Electroluminescent Conjugated Polyelectrolytes : Huang et al. (2004) synthesized novel conjugated polyelectrolytes based on polyfluorene, showing potential for use in electroluminescent devices due to their high external quantum efficiencies and solubility in polar solvents (F. Huang et al., 2004).

Nonlinear Optics

  • Second-Order Nonlinear Optical Properties : Li et al. (2012) reported on the synthesis and characterization of thienyl-substituted pyridinium salts, demonstrating their potential for second-order nonlinear optics based on their noncentrosymmetric structures and significant second harmonic generation efficiencies (Liang Li et al., 2012).

Green Chemistry and Sustainable Synthesis

  • C-H Functionalization : Sar et al. (2021) achieved functionalization of pyrrole and indole derivatives through a green initiative using phenyl iodonium ylide under blue LED irradiation, showcasing an environmentally friendly method for C-H functionalization in methanol (Saibal Sar et al., 2021).

Photolysis and Chemical Reactions

  • Photochemical Arylation : Guizzardi et al. (2000) explored the photolysis of 4-chloro-N,N-dimethylaniline, leading to the smooth synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles, illustrating the potential for photochemical preparation of complex organic molecules (B. Guizzardi et al., 2000).

Future Directions

The future directions for research on “(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery .

Biochemical Analysis

Biochemical Properties

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, influencing their binding modes and biological profiles . Additionally, the dimethylamino group can enhance the compound’s solubility and binding affinity to target biomolecules.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown cytotoxic effects against human pancreatic carcinoma and triple-negative breast cancer cell lines . These effects are mediated through the disruption of cell colony formation, migration, and growth of tumor spheroids . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions. Additionally, the dimethylamino group can enhance the compound’s binding affinity to target biomolecules, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its biological activity and efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxicity against cancer cell lines is dose-dependent, with higher concentrations leading to increased cell death . Additionally, threshold effects and potential toxicities at high doses should be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The pyrrolidine ring’s structural properties allow for efficient exploration of metabolic pathways, contributing to the compound’s biological activity . The dimethylamino group can also affect the compound’s metabolic flux and metabolite levels, further influencing its pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structural properties allow for efficient transport across cellular membranes, contributing to its localization and accumulation within specific tissues . Additionally, the dimethylamino group can enhance the compound’s solubility and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s structural properties allow for efficient targeting to specific compartments or organelles within the cell . This localization can affect the compound’s activity and function, further influencing its biological effects.

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCOBNPVVOGNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
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(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
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(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
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(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
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(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
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(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol

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